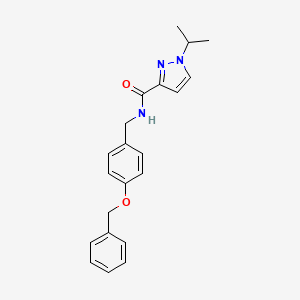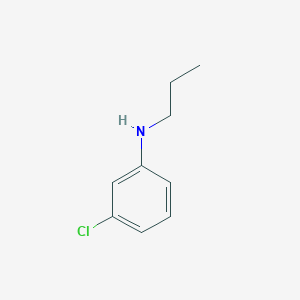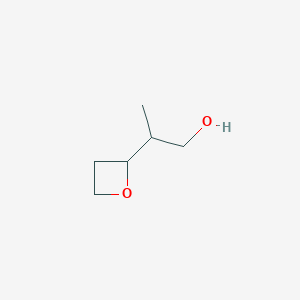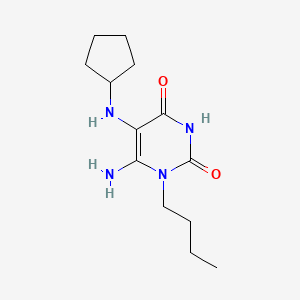
ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl carbamates are a class of organic compounds that contain a carbamate functional group. They are used in a variety of applications, including as intermediates in organic synthesis and as components in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For ethyl carbamates, the molecular formula is typically C5H11NO3 .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis and reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For ethyl carbamates, the molecular weight is typically around 133.146 Da .Applications De Recherche Scientifique
Polyurethane Modification
The compound can be used in the modification of polyurethanes (PUs). PUs are polymers containing carbamate groups in their molecular structure, generally obtained by the reaction of isocyanate and alcohol . The compound, being a carbamate, can be used to modify the properties of PUs, expanding their application fields .
Antistatic Properties
The compound can be used to impart antistatic properties to materials. For example, it has been used in the synthesis of a new type of polyol, which was then applied to synthesize PU. This made the PU permanently antistatic because it contained the compound in its backbone .
Synthesis of Phosphatidyl Ethanolamines
The compound, being a carbamate, can be used in the synthesis of phosphatidyl ethanolamines . Phosphatidyl ethanolamines are a class of phospholipids found in biological membranes and are involved in a number of biological processes.
Synthesis of Ornithine
The compound can also be used in the synthesis of ornithine . Ornithine is an amino acid that plays a role in the urea cycle.
Food Safety
Ethyl carbamate (EC), a related compound, is a natural by-product in the production of fermented food and alcoholic beverages and is carcinogenic and genotoxic . The compound under discussion could potentially be used in research related to food safety, particularly in studies investigating the degradation of EC .
Material Science
The compound can be used in material science research, particularly in the study of polymers and their properties . Its unique structure can be used to modify the properties of various materials.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)15-13-10-12(16-17(13)8-9-18)11-6-4-3-5-7-11/h3-7,10,18H,2,8-9H2,1H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEVBAMBDGXGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2412568.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)




![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)

![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)